

A Comparative Guide to the Structure-Activity Relationship of 1,5-Naphthyridine Analogs

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Compound of Interest

Compound Name: *2,6-Dichloro-1,5-naphthyridine*

Cat. No.: *B1582902*

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For researchers, medicinal chemists, and drug development professionals, the 1,5-naphthyridine scaffold represents a privileged heterocyclic system with remarkable versatility and potent biological activity. Its rigid, planar structure provides an excellent framework for developing targeted therapeutics across various disease areas. This in-depth technical guide offers a comparative analysis of the structure-activity relationships (SAR) of 1,5-naphthyridine analogs, with a focus on their roles as kinase inhibitors and topoisomerase poisons. We will delve into the causal relationships behind experimental design, provide detailed protocols for key biological assays, and present quantitative data to support our analysis.

The 1,5-Naphthyridine Core: A Scaffold of Opportunity

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.^[1] These compounds have been successfully developed as inhibitors of critical cellular targets, including phosphoinositide 3-kinases (PI3Ks), transforming growth factor-beta (TGF- β) receptors, and topoisomerases.^{[2][3][4]} The ability to readily modify the core structure at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

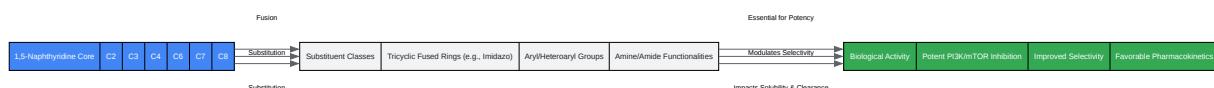
Comparative SAR Analysis of 1,5-Naphthyridine Analogs

The biological activity of 1,5-naphthyridine derivatives is profoundly influenced by the nature and position of various substituents. Here, we compare the SAR of these analogs across three major classes of therapeutic targets.

Dual PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][5] Consequently, dual inhibitors of PI3K and mTOR are highly sought after as anticancer agents. The 1,5-naphthyridine scaffold has proven to be a promising starting point for the development of such inhibitors.

A key determinant of activity for this class of compounds is the substitution pattern around the 1,5-naphthyridine core. For instance, in a series of tricyclic imidazo[1][6]naphthyridine derivatives, a tricyclic core was found to be essential for retaining effective c-Met inhibition, a related kinase.[7] Further optimization of a tricyclic imidazo[1][6]naphthyridine scaffold identified PF-04979064 as a potent PI3K/mTOR inhibitor with K_i values of 0.130 nM, 0.111 nM, and 0.122 nM for PI3K α , γ , and δ , respectively.[3]



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Caption: SAR workflow for 1,5-naphthyridine-based PI3K/mTOR inhibitors.

Table 1: Comparative Activity of 1,5-Naphthyridine Analogs as PI3K/mTOR Inhibitors

Compound ID	Modifications	PI3K α (nM)	mTOR (nM)	Reference
PF-04691502	4-methylpyridopyrimidinone core	0.57 (Ki)	16 (Ki)	[3]
PF-04979064	Tricyclic imidazo[1,6]naphthyridine	0.130 (Ki)	-	[3]
Torin1	Benzo[h][1,2]naphthyridin-2(1H)-one	1800 (EC50)	2 (IC50)	[4]
Torin2	9-(6-aminopyridin-3-yl)benzo[h][1,2]naphthyridin-2(1H)-one	200 (EC50)	0.25 (EC50)	[8]

TGF- β Type I Receptor (ALK5) Inhibitors

The TGF- β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. The TGF- β type I receptor, ALK5, is a key kinase in this pathway, making it an attractive target for therapeutic intervention.[9] 1,5-Naphthyridine derivatives have emerged as potent and selective inhibitors of ALK5.

SAR studies have revealed that substitution at the C4 position of the 1,5-naphthyridine ring with aminothiazole or pyrazole moieties leads to highly potent ALK5 inhibitors.[2][10] For example, compound 15 (an aminothiazole derivative) and compound 19 (a pyrazole derivative) inhibit ALK5 autophosphorylation with IC50 values of 6 nM and 4 nM, respectively.[2] The X-ray crystal structure of compound 19 in complex with human ALK5 confirmed that the 1,5-naphthyridine scaffold occupies the hinge region, a critical area for ATP binding.[10] The pyridine moiety of the inhibitor occupies a "selectivity pocket," with the pyridine N1 forming a hydrogen bond with a water molecule, highlighting the importance of a hydrogen bond acceptor at this position.[3]



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Caption: Key SAR features of 1,5-naphthyridine-based ALK5 inhibitors.

Table 2: Comparative Activity of 1,5-Naphthyridine Analogs as ALK5 Inhibitors

Compound ID	C4-Substituent	ALK5 Autophosphorylation on IC50 (nM)	Reference
15	Aminothiazole	6	[2]
19	Pyrazole	4	[2][10]
GW6604	Not specified	140	[9]

Topoisomerase Inhibitors

Topoisomerases are essential enzymes that regulate DNA topology during replication, transcription, and recombination.[11] Inhibition of these enzymes, particularly topoisomerase I (Top1), is a clinically validated strategy for cancer chemotherapy.[11] Fused 1,5-naphthyridine derivatives, such as indenonaphthyridines, have shown significant promise as Top1 inhibitors. [11]

The SAR of these compounds indicates that the fusion of an indeno group to the 1,5-naphthyridine core is crucial for their Top1 inhibitory activity.[11] The cytotoxicity of these compounds often correlates with their ability to inhibit Top1.[11] For bacterial topoisomerase inhibitors, substitutions at the C2 and C7 positions of the 1,5-naphthyridine ring are critical for broad-spectrum antibacterial activity.[12] Specifically, an alkoxy (methoxy) or cyano group at C2 and a halogen or hydroxyl group at C7 are preferred.[12] Substitutions on other carbons generally have a detrimental effect on activity.[12]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-characterized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of 1,5-naphthyridine analogs.

Protocol 1: PI3K/mTOR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the *in vitro* inhibitory activity of 1,5-naphthyridine derivatives against PI3K and mTOR kinases. The principle lies in the quantification of ADP produced from the kinase reaction.

Materials:

- Recombinant human PI3K and mTOR enzymes
- PIP2/PI substrate
- ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compounds (1,5-naphthyridine analogs)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates
- Luminometer

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
- Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control). Add 2.5 µL of the PI3K or mTOR enzyme solution to each well.

- Reaction Initiation: Start the kinase reaction by adding 5 μ L of the substrate/ATP mixture.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ADP-Glo™ Reagent Addition: Add 5 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Kinase Detection Reagent Addition: Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
- Luminescence Measurement: Measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: ALK5 Kinase Autophosphorylation Assay (Radiometric)

This protocol details a method to assess the inhibitory effect of 1,5-naphthyridine analogs on the autophosphorylation of ALK5.

Materials:

- Recombinant human ALK5 enzyme
- [γ -³³P]ATP
- Kinase reaction buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT)
- Test compounds
- SDS-PAGE sample buffer
- SDS-PAGE equipment and reagents

- Phosphorimager

Procedure:

- Pre-incubation: In a microcentrifuge tube, pre-incubate 10 nM of purified ALK5 enzyme with various concentrations of the test compound (in 0.1% DMSO final concentration) in 50 μ L of kinase reaction buffer for 10 minutes at 37°C.[\[9\]](#)
- Reaction Initiation: Initiate the reaction by adding 3 μ M ATP containing 0.5 μ Ci of [γ -³³P]ATP. [\[9\]](#)
- Incubation: Incubate the reaction mixture for 15 minutes at 37°C.[\[9\]](#)
- Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.[\[9\]](#)
- Electrophoresis and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen.
- Data Analysis: Quantify the band corresponding to phosphorylated ALK5 using a phosphorimager. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 3: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of 1,5-naphthyridine derivatives to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

Materials:

- Human Topoisomerase I
- Supercoiled plasmid DNA (e.g., pBR322)
- Topoisomerase I reaction buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
- Test compounds

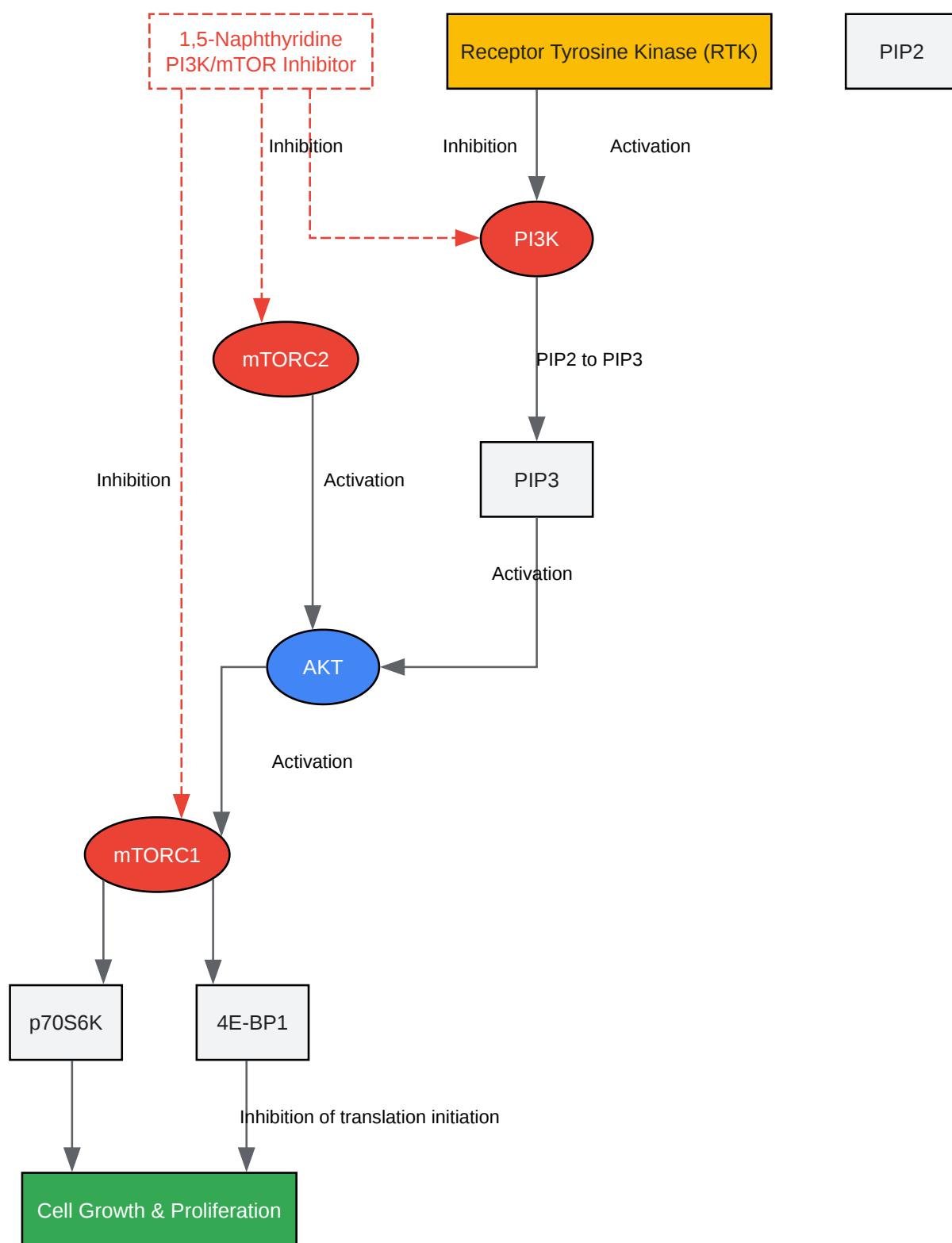
- Stop buffer/loading dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
- Agarose gel electrophoresis equipment and reagents
- Ethidium bromide or other DNA stain
- UV transilluminator

Procedure:

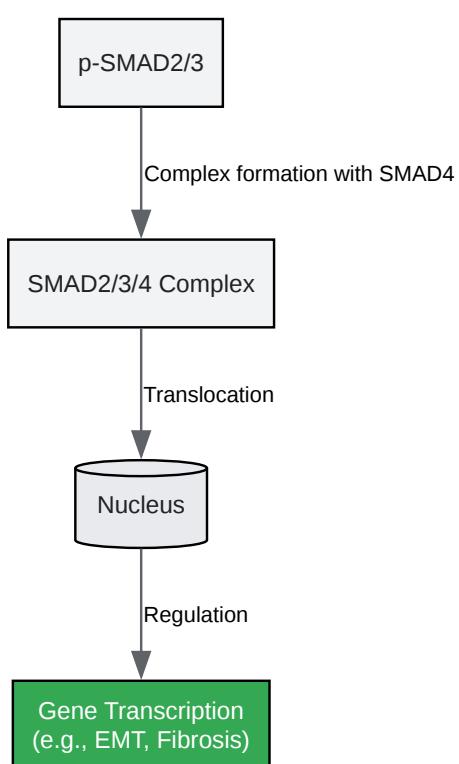
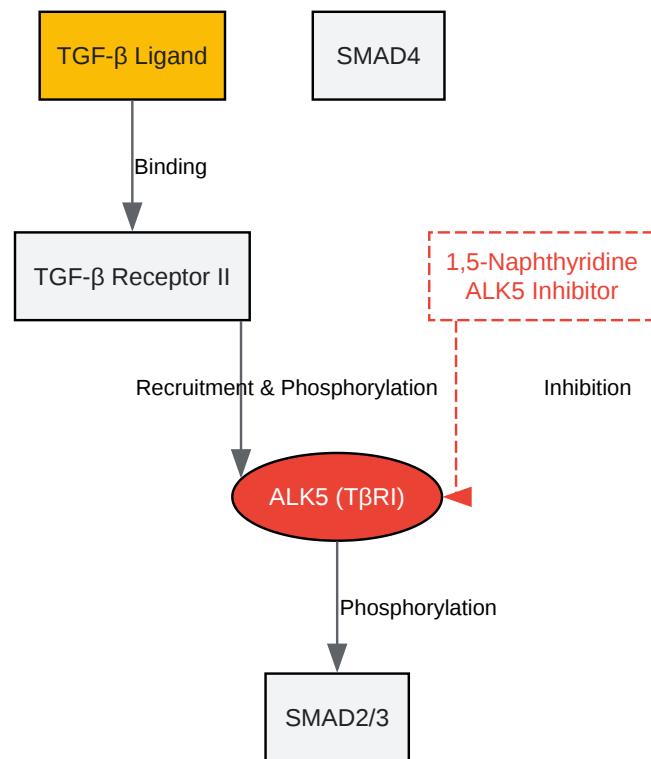
- Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 μ L reaction mixture containing 2 μ L of 10x Topoisomerase I reaction buffer, 200 ng of supercoiled plasmid DNA, and the test compound at various concentrations.[13]
- Enzyme Addition: Add a sufficient amount of Topoisomerase I to the reaction mixture. The amount of enzyme should be predetermined to achieve complete relaxation of the DNA in the absence of an inhibitor.
- Incubation: Incubate the reaction at 37°C for 30 minutes.[13]
- Reaction Termination: Stop the reaction by adding 4 μ L of stop buffer/loading dye.
- Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis until the supercoiled and relaxed forms of the plasmid are well separated.
- Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band.

Signaling Pathway Visualizations

Understanding the cellular context in which these 1,5-naphthyridine analogs operate is crucial for rational drug design. The following diagrams illustrate the key signaling pathways targeted by these compounds.

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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by 1,5-naphthyridine analogs.



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Caption: The TGF- β /ALK5 signaling pathway and inhibition by 1,5-naphthyridine derivatives.

Conclusion and Future Perspectives

The 1,5-naphthyridine scaffold is a remarkably versatile platform for the design of potent and selective inhibitors of various therapeutic targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the core structure can lead to significant improvements in biological activity and pharmacokinetic profiles. For researchers in the field, a deep understanding of these SAR trends is paramount for the successful development of novel 1,5-naphthyridine-based therapeutics. Future efforts should focus on leveraging this knowledge to design next-generation analogs with enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance.

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